molecular formula C18H12ClN3O B4676817 4-chloro-N-1H-perimidin-2-ylbenzamide

4-chloro-N-1H-perimidin-2-ylbenzamide

Cat. No. B4676817
M. Wt: 321.8 g/mol
InChI Key: HUWMNTZUZBZPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-1H-perimidin-2-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-chloro-N-1H-perimidin-2-ylbenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cyclin-dependent kinases and histone deacetylases. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-chloro-N-1H-perimidin-2-ylbenzamide has been shown to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. Additionally, this compound has been found to inhibit the replication of certain viruses, making it a potential anti-viral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-1H-perimidin-2-ylbenzamide in lab experiments is its potential as a target for enzyme inhibitors. This makes it a useful tool for studying the role of enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound, and appropriate safety precautions must be followed.

Future Directions

There are several future directions for the study of 4-chloro-N-1H-perimidin-2-ylbenzamide. One potential direction is the development of more efficient synthesis methods. Another direction is the study of the compound's potential as a target for enzyme inhibitors in the treatment of various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in drug development.

Scientific Research Applications

4-chloro-N-1H-perimidin-2-ylbenzamide has been extensively studied for its potential applications in drug development. This compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential target for enzyme inhibitors.

properties

IUPAC Name

4-chloro-N-(1H-perimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-13-9-7-12(8-10-13)17(23)22-18-20-14-5-1-3-11-4-2-6-15(21-18)16(11)14/h1-10H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWMNTZUZBZPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1H-perimidin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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